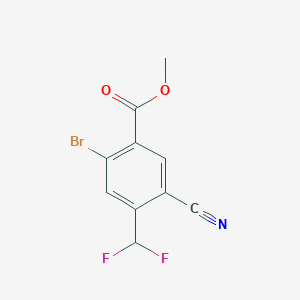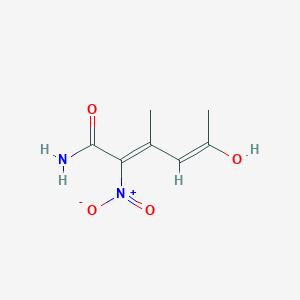
(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide
Übersicht
Beschreibung
The compound “(2Z,4E)-5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide” belongs to a class of organic compounds known as alkylamides . Alkylamides are a group of bioactive compounds that can be obtained from natural sources such as the plant families of Aristolochiaceae, Asteraceae, Brassicaceae, Convolvulaceae, Euphorbiaceae, Menispermaceae, Piperaceae, Poaceae, Rutaceae, and Solanaceae .
Chemical Reactions Analysis
The E/Z stereocontrol in a C=C bond is a fundamental issue in olefin synthesis. Although the thermodynamically more stable E geometry is readily addressable by thermal Z to E geometric isomerization through equilibrium, it has remained difficult to undergo thermal geometric isomerization to the reverse E to Z direction in a selective manner, because it requires kinetic trapping of Z-isomer with injection of chemical energy .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, flash point, and solubility. For example, (2Z,4E)-2,4-Heptadiene has a molecular formula of C7H12, an average mass of 96.170 Da, a density of 0.7±0.1 g/cm3, a boiling point of 108.0±0.0 °C at 760 mmHg, and a vapor pressure of 30.9±0.1 mmHg at 25°C .
Wissenschaftliche Forschungsanwendungen
3. Methods of Application or Experimental Procedures The researchers investigated the role of A02 in vitro (on cultured cells) and in vivo (on a murine model). They examined the effects of A02 on UVB-induced oxidative stress and DNA damage in NHKs, and on cell proliferation and differentiation in A431 cells . They also studied the effects of A02 on the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
4. Results or Outcomes The researchers found that A02 had a protective effect against UVB-induced oxidative stress and DNA damage in NHKs. In A431 cells, A02 inhibited cell proliferation and increased the expression of differentiation markers. Moreover, A02 counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
In this study, the researchers investigated the role of A02 in vitro (on cultured cells) and in vivo (on a murine model). They examined the effects of A02 on UVB-induced oxidative stress and DNA damage in normal human keratinocytes (NHKs), and on cell proliferation and differentiation in squamous cell carcinoma A431 cells . They also studied the effects of A02 on the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
The researchers found that A02 had a protective effect against UVB-induced oxidative stress and DNA damage in NHKs. In A431 cells, A02 inhibited cell proliferation and increased the expression of differentiation markers. Moreover, A02 counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
In this study, the researchers investigated the role of A02 in vitro (on cultured cells) and in vivo (on a murine model). They examined the effects of A02 on UVB-induced oxidative stress and DNA damage in normal human keratinocytes (NHKs), and on cell proliferation and differentiation in squamous cell carcinoma A431 cells . They also studied the effects of A02 on the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
The researchers found that A02 had a protective effect against UVB-induced oxidative stress and DNA damage in NHKs. In A431 cells, A02 inhibited cell proliferation and increased the expression of differentiation markers. Moreover, A02 counteracted the TGF-β1-dependent increase in mesenchymal markers, intracellular ROS, the activation of EMT-related signal transduction pathways, and cells’ migratory capacity .
Zukünftige Richtungen
Future directions in the study of a compound often involve exploring its potential applications and improving its synthesis methods. For example, the activation of PPARγ by (2Z,4E,6E)-2-methoxyocta-2,4,6-trienoic acid has been found to counteract the epithelial–mesenchymal transition process in skin carcinogenesis . This suggests that similar compounds could have potential applications in cancer treatment.
Eigenschaften
IUPAC Name |
(2Z,4E)-5-hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-4(3-5(2)10)6(7(8)11)9(12)13/h3,10H,1-2H3,(H2,8,11)/b5-3+,6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMGBDPASWKLMQ-UZNMPDEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C(C(=O)N)[N+](=O)[O-])C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=C(\C(=O)N)/[N+](=O)[O-])\C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3-methyl-2-nitrohexa-2,4-dienamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



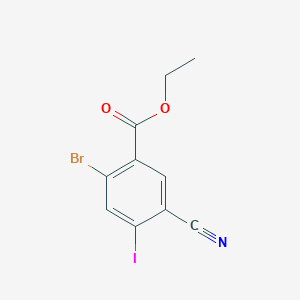

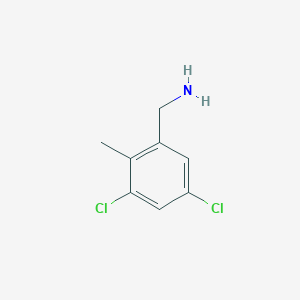

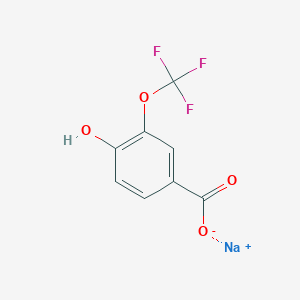
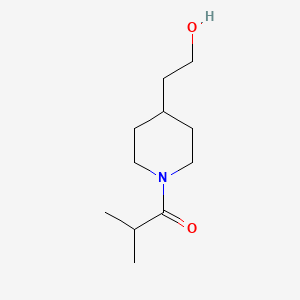
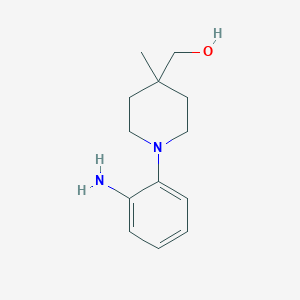
![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)

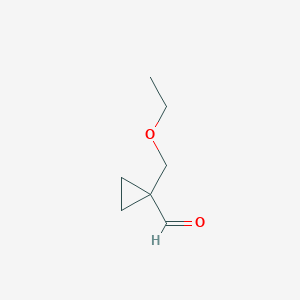
![2-(((Tert-butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1448905.png)

